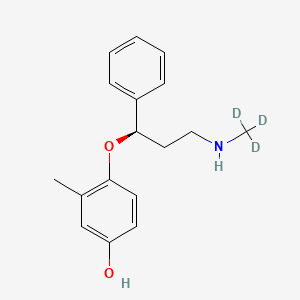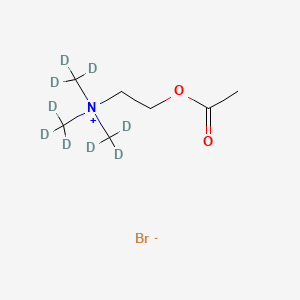
Acetylcholine-d9 Bromide
Übersicht
Beschreibung
Acetylcholine-d9 Bromide, also known as ACh-d9 bromide, is a deuterium-labeled version of Acetylcholine Bromide . It is an endogenous neurotransmitter at cholinergic synapses that amplifies the action potential of the sarcolemma, thereby inducing muscle contractions . It is used in research and has a molecular formula of C₇H₇D₉BrNO₂ and a molecular weight of 235.17 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: [Br-]. [2H]C ( [2H]) ( [2H]) [N+] (CCOC (=O)C) (C ( [2H]) ( [2H]) [2H])C ( [2H]) ( [2H]) [2H] . This indicates that the molecule contains a bromide ion, a deuterium-labeled methyl group, and an acetylcholine group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 235.17 and a molecular formula of C₇H₇D₉BrNO₂ . Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Muscarinic Receptor Signaling in Pathophysiology of Asthma and COPD
Acetylcholine's role in the airways extends beyond vagally-induced bronchoconstriction, encompassing various pathophysiological activities. It is a significant neurotransmitter and part of the cholinergic system expressed in numerous non-neuronal cells in the airways. This widespread presence suggests its involvement in modulating fibroblasts and inflammatory cells in lung tissue, highlighting the complexity of its actions in respiratory diseases. Tiotropium bromide, an antimuscarinic drug, is noted for its ability to inhibit acetylcholine-induced proliferation in fibroblasts and myofibroblasts, indicating a potential pathway for therapeutic intervention in chronic airway diseases by modulating cholinergic stimuli (Pieper, Chaudhary, & Park, 2007).
Role in Airway Inflammation and Remodeling
Acetylcholine goes beyond causing bronchoconstriction and mucus secretion, playing a crucial role in airway inflammation and remodeling. This role is primarily mediated via muscarinic M3 receptors. The neurotransmitter promotes inflammation and remodeling through direct effects on airway cells and mechanical stress following bronchoconstriction. These insights suggest anticholinergic therapy, targeting M3-mediated effects, could offer comprehensive benefits in treating chronic pulmonary obstructive disease (COPD) and asthma, underscoring acetylcholine's multifaceted impact on respiratory health (Kistemaker & Gosens, 2015).
Acetylcholine as a Growth Factor in Colon Cancer
Acetylcholine might act as an autocrine/paracrine-or potentially intracrine-signalling molecule in the human colon cancer cell line HT-29. The expression of the nicotinic alpha7-receptor subtype, alongside the synthesis and degradation enzymes for acetylcholine, hints at its involvement in carcinogenesis and cancer progression. This novel perspective opens up avenues for exploring the neurotransmitter's role in cancer biology and the potential for targeting its signaling pathways as a therapeutic strategy (Pettersson et al., 2009).
Wirkmechanismus
Target of Action
Acetylcholine-d9 Bromide primarily targets the muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the functioning of the nervous system, including the autonomic ganglia, neuromuscular junctions, and various sites in the central nervous system .
Mode of Action
this compound interacts with its targets by binding to the muscarinic and nicotinic acetylcholine receptors . This binding triggers a series of events leading to muscle contractions and mucus secretion . It also plays a key role in the pathophysiology of diseases like asthma, leading to bronchoconstriction, increased mucus secretion, inflammation, and airway remodeling .
Biochemical Pathways
The binding of this compound to its receptors affects several biochemical pathways. For instance, it has been shown to modulate neuronal differentiation during early development . Both muscarinic and nicotinic acetylcholine receptors regulate a wide variety of physiological responses, including apoptosis, cellular proliferation, and neuronal differentiation .
Pharmacokinetics
It is known that acetylcholine, in general, is rapidly broken down by cholinesterases . This rapid metabolism suggests that the bioavailability of this compound may be influenced by the presence and activity of these enzymes.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can lead to muscle contractions, mucus secretion, bronchoconstriction, and increased inflammation . In the context of diseases like asthma, these effects can contribute to the disease’s symptoms and progression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the pH of the environment, and the presence of enzymes like cholinesterases can all impact the action of this compound .
Safety and Hazards
Zukünftige Richtungen
Acetylcholine and its related compounds continue to be a subject of research due to their role in various physiological functions. They are being investigated for their therapeutic potential in various conditions including neurogenic bladder, myasthenia gravis, dementia, postoperative urinary retention, xerostomia, anticholinergic overdose, snakebites, Parkinson’s disease, and Alzheimer’s disease .
Biochemische Analyse
Biochemical Properties
Acetylcholine-d9 Bromide interacts with various enzymes, proteins, and other biomolecules. The synthesis and degradation of Acetylcholine involve two key enzymes: choline acetyltransferase, which synthesizes Acetylcholine from choline and acetyl CoA, and acetylcholinesterase, which breaks down Acetylcholine into choline and acetate . These interactions are crucial for the regulation of Acetylcholine levels in the body .
Cellular Effects
This compound, like Acetylcholine, can influence cell function in various ways. It plays a role in cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of neurons in the nervous system, affecting cognitive functions such as memory and attention .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a neurotransmitter, it binds to and activates muscarinic and nicotinic acetylcholine receptors, triggering a cascade of intracellular events .
Metabolic Pathways
This compound is involved in the cholinergic system’s metabolic pathways . It is synthesized from choline via the action of choline acetyltransferase and is broken down by acetylcholinesterase .
Eigenschaften
IUPAC Name |
2-acetyloxyethyl-tris(trideuteriomethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHGKSPCAMLJDC-WWMMTMLWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOC(=O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661771 | |
| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93449-32-2 | |
| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


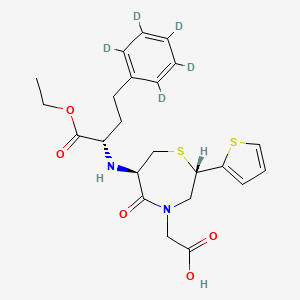



![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)
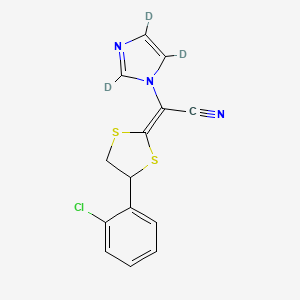

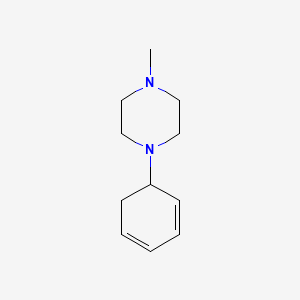
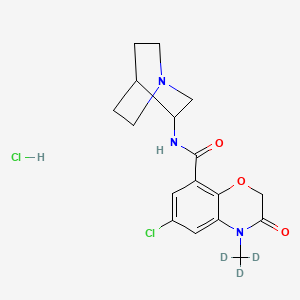
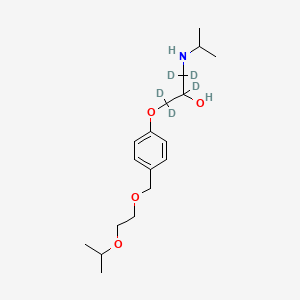
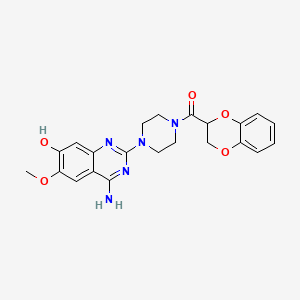
![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)
